molecular formula C12H8N6S B14033671 1,1'-Sulfanediylbis(4-azidobenzene) CAS No. 6427-97-0

1,1'-Sulfanediylbis(4-azidobenzene)

Cat. No.: B14033671
CAS No.: 6427-97-0
M. Wt: 268.30 g/mol
InChI Key: IJVLOKVOTHKDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Sulfanediylbis(4-azidobenzene) is an organic compound featuring two aromatic azide groups connected by a sulfanediyl bridge. This structural motif classifies it as a bifunctional azide, making it a valuable building block in synthetic chemistry and materials science research. Compounds containing organic azides are highly valued in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely utilized for the specific and reliable conjugation of molecules, enabling applications in bioconjugation, polymer cross-linking, and the synthesis of complex molecular architectures. The presence of two azide functional groups allows this compound to act as a linker, facilitating the connection of two alkyne-modified molecules or surfaces. Researchers can leverage its properties in the development of novel polymeric materials, dendrimers, and functionalized surfaces. The sulfanediyl bridge contributes to the compound's rigidity and influences its electronic properties. As with all azide-containing compounds, appropriate safety protocols must be followed during handling. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

6427-97-0

Molecular Formula

C12H8N6S

Molecular Weight

268.30 g/mol

IUPAC Name

[[4-[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide

InChI

InChI=1S/C12H8N6S/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H

InChI Key

IJVLOKVOTHKDOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-]

Origin of Product

United States

Preparation Methods

Research Findings and Notes on Preparation

  • The azide introduction via diazotization-azidation (procedure B) is versatile for various substituted anilines, providing moderate to high yields.
  • Nucleophilic substitution (procedure A) is efficient for halogenated precursors, with mild reaction conditions and short reaction times.
  • The sulfur linkage formation requires careful handling to preserve the azide groups due to their thermal and chemical sensitivity.
  • Purification typically involves silica gel chromatography using hexane or hexane/ether mixtures.
  • Analytical characterization confirms the structure and purity, essential for applications in further synthetic transformations.

Mechanism of Action

The mechanism of action of 1,1’-sulfanediylbis(4-azidobenzene) primarily involves its azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for applications in bioconjugation and material science . The sulfanediyl bridge provides structural stability and influences the reactivity of the azide groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1,1'-Sulfanediylbis(4-azidobenzene) with key analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Stability Considerations
1,1'-Sulfanediylbis(4-azidobenzene) C₁₂H₁₀N₆S Azide (-N₃) ~294.3 (estimated) Energetic materials, bioconjugation Thermally sensitive; shock hazard
1,1'-Sulfanediylbis(4-nitrobenzene) [CAS 1223-31-0] C₁₂H₈N₂O₄S Nitro (-NO₂) 276.27 Explosive intermediates, dyes Moderate stability; less reactive
1,1'-Sulfanediylbis(4-methoxybenzene) [CAS N/A] C₁₄H₁₄O₂S Methoxy (-OCH₃) 278.33 Polymer synthesis (chain extenders) High thermal stability (>260°C)
1,1'-Sulfanediylbis(2,3,5,6-tetrafluorobenzene) C₁₂F₈S Tetrafluoro (-F) 336.2 (estimated) Fluorinated materials, electronics Chemically inert; high stability

Key Observations :

  • Azide vs. Nitro Groups : The azide derivative exhibits higher reactivity due to the labile N₃ group, enabling applications in click chemistry (e.g., Huisgen cycloaddition). In contrast, nitro derivatives are more stable and used in explosives or dyes .
  • Methoxy Substitution : Methoxy groups enhance thermal stability, making these compounds suitable for high-temperature polymer processing (e.g., thermoplastic polyurethanes in ). The azide variant is less thermally stable due to azide decomposition risks .
  • Fluorinated Analogues : Fluorine substituents increase chemical inertness and stability, favoring use in electronic materials. The azide compound’s reactivity limits similar applications .

Reactivity and Functional Group Impact

  • Azide Reactivity : The -N₃ group enables rapid cycloaddition with alkynes, making 1,1'-Sulfanediylbis(4-azidobenzene) valuable in bioconjugation and drug delivery. This contrasts with methoxy or nitro derivatives, which lack such versatility .
  • Thermal Decomposition : Azides decompose exothermically, releasing nitrogen gas. This property is harnessed in energetic materials but requires stringent safety protocols. Nitro and methoxy derivatives decompose at higher temperatures without gas release, reducing explosion risks .

Q & A

Q. What are the recommended synthetic routes for 1,1'-Sulfanediylbis(4-azidobenzene), and how can reaction conditions be optimized for yield and safety?

Methodological Answer: The synthesis typically involves diazotization of 4-aminobenzene derivatives followed by coupling with sulfur-based reagents. Key steps include:

  • Temperature control : Maintain <10°C during diazotization to prevent premature decomposition of azide intermediates.
  • Inert atmosphere : Use nitrogen/argon to mitigate explosive risks from azide accumulation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization (60–75%) requires stoichiometric control of sodium azide and sulfur donors .

Q. How should researchers characterize the structural integrity of 1,1'-Sulfanediylbis(4-azidobenzene)?

Methodological Answer:

  • Spectroscopy :
    • FTIR : Confirm azide (-N₃) stretches at 2100–2150 cm⁻¹ and sulfanediyl (S-S) bonds at 500–600 cm⁻¹ .
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and quaternary carbons adjacent to sulfur (δ 125–135 ppm) validate connectivity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 316.05) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas to prevent photolytic/thermal decomposition.
  • Decomposition monitoring : Regular TGA/DSC analysis detects exothermic events >120°C, indicating azide instability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., azide vs. nitroso interference) be resolved during characterization?

Methodological Answer:

  • Cross-validation : Pair FTIR with Raman spectroscopy to distinguish azide (symmetric/asymmetric stretches) from nitroso groups.
  • X-ray crystallography : Resolve ambiguities in molecular geometry, particularly sulfur-azide bond angles .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G*) predict vibrational frequencies and electronic transitions to align with experimental data .

Q. What experimental designs mitigate risks when studying the compound’s reactivity in click chemistry applications?

Methodological Answer:

  • Small-scale trials : Use <50 mg batches for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to limit exothermic side reactions.
  • In situ monitoring : Real-time UV-Vis (λ = 300–400 nm) tracks azide consumption and triazole formation .
  • Control experiments : Include azide-free analogs to isolate thermal/oxidative side pathways .

Q. How can researchers analyze conflicting thermal decomposition data across studies?

Methodological Answer:

  • Multi-technique analysis : Combine TGA (mass loss), DSC (enthalpy changes), and evolved gas analysis (EGA-MS) to identify decomposition products (e.g., N₂, SO₂).
  • Kinetic modeling : Apply Flynn-Wall-Ozawa isoconversional methods to compare activation energies (Ea) across experimental setups .
  • Pressure-sensitive calorimetry : Quantify gas evolution rates to refine safety protocols for scaled reactions .

Q. What strategies validate the compound’s application in polymer cross-linking or energetic material synthesis?

Methodological Answer:

  • Rheometry : Measure storage modulus (G’) changes during cross-linking to assess network formation efficiency.
  • Impact sensitivity testing : Use a BAM drop hammer to quantify safety thresholds (e.g., >5 J for non-detonative applications).
  • DSC-ARC (Accelerating Rate Calorimetry) : Profile adiabatic decomposition to guide formulation stability .

Methodological Best Practices

  • Data triangulation : Validate results across spectroscopic, computational, and crystallographic methods to address ambiguities .
  • Safety protocols : Implement rigorous hazard analysis (HIRA) for azide handling, including fume hood use and blast shields .
  • Open data sharing : Deposit crystallographic data (e.g., CCDC) and spectral libraries (e.g., NIST Chemistry WebBook) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.